2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde
Overview
Description
2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H3F5O2 It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzaldehyde ring. One common method includes the reaction of 2,4-difluorobenzaldehyde with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid.
Reduction: 2,4-Difluoro-3-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, making it a valuable tool in biochemical studies. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,4-Difluorobenzaldehyde: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
3-(Trifluoromethoxy)benzaldehyde: Lacks the additional fluorine atoms, which can affect its chemical properties and reactivity.
2,4-Difluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group, leading to different reactivity and applications.
Uniqueness: The combination of fluorine atoms and a trifluoromethoxy group in 2,4-Difluoro-3-(trifluoromethoxy)benzaldehyde imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2,4-difluoro-3-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVMCNNIRWNZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236769 | |
Record name | Benzaldehyde, 2,4-difluoro-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2149602-63-9 | |
Record name | Benzaldehyde, 2,4-difluoro-3-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2149602-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,4-difluoro-3-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201236769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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